molecular formula C11H15BrO B15092729 1-Bromo-2-methoxy-4-tert-butyl benzene

1-Bromo-2-methoxy-4-tert-butyl benzene

Cat. No.: B15092729
M. Wt: 243.14 g/mol
InChI Key: MEIAVNIIWJIHCR-UHFFFAOYSA-N
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Description

1-Bromo-2-methoxy-4-tert-butyl benzene is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, where the hydrogen atoms are substituted by a bromine atom, a methoxy group, and a tert-butyl group. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methoxy-4-tert-butyl benzene can be synthesized through several methods. One common approach involves the bromination of 2-methoxy-4-tert-butyl benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methoxy-4-tert-butyl benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of 2-methoxy-4-tert-butyl phenol or 2-methoxy-4-tert-butyl aniline.

    Oxidation: Formation of 2-methoxy-4-tert-butyl benzaldehyde or 2-methoxy-4-tert-butyl benzoic acid.

    Reduction: Formation of 2-methoxy-4-tert-butyl benzene.

Scientific Research Applications

1-Bromo-2-methoxy-4-tert-butyl benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying enzyme mechanisms and receptor interactions.

    Medicine: The compound is used in the development of new drugs and therapeutic agents, particularly in the field of oncology and neurology.

    Industry: It is employed in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methoxy-4-tert-butyl benzene involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group can participate in electrophilic and nucleophilic interactions, respectively, influencing the reactivity and selectivity of the compound in various reactions. The tert-butyl group provides steric hindrance, affecting the compound’s overall stability and reactivity.

Comparison with Similar Compounds

    1-Bromo-4-tert-butylbenzene: Similar structure but lacks the methoxy group, resulting in different reactivity and applications.

    2-Bromo-4-tert-butyl-1-methoxybenzene: Another isomer with similar functional groups but different positions, leading to variations in chemical behavior.

    4-tert-Butyl-2-methoxytoluene: Contains a methyl group instead of a bromine atom, affecting its reactivity and use in synthesis.

Uniqueness: 1-Bromo-2-methoxy-4-tert-butyl benzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the bromine atom allows for versatile substitution reactions, while the methoxy and tert-butyl groups influence the compound’s electronic and steric properties, making it valuable in various synthetic applications.

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-bromo-4-tert-butyl-2-methoxybenzene

InChI

InChI=1S/C11H15BrO/c1-11(2,3)8-5-6-9(12)10(7-8)13-4/h5-7H,1-4H3

InChI Key

MEIAVNIIWJIHCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Br)OC

Origin of Product

United States

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